molecular formula C14H20N2O3 B4238153 2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid

2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid

Cat. No.: B4238153
M. Wt: 264.32 g/mol
InChI Key: XWBNVCBVKSBKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid is a complex organic compound with the molecular formula C14H19N2O3. This compound is characterized by the presence of a pyridine ring, an isobutyl group, and a pentanoic acid backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-aminopyridine, undergoes a reaction with an appropriate acylating agent to form the 2-pyridinylamino intermediate.

    Introduction of the Isobutyl Group: The intermediate is then subjected to alkylation using an isobutyl halide in the presence of a base to introduce the isobutyl group.

    Formation of the Pentanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid
  • 5-oxo-5-(2-pyridinylamino)pentanoic acid

Uniqueness

2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid is unique due to its specific structural features, such as the isobutyl group and the pyridine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)9-11(14(18)19)6-7-13(17)16-12-5-3-4-8-15-12/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBNVCBVKSBKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCC(=O)NC1=CC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid
Reactant of Route 2
2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid
Reactant of Route 3
2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid
Reactant of Route 4
2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid
Reactant of Route 5
2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid
Reactant of Route 6
2-(2-Methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid

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